Cas no 832738-10-0 (1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine
- 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
- STK312522
- 1-[(2-chloro-6-fluoro-phenyl)methyl]-1,2,4-triazol-3-amine
- 832738-10-0
- EN300-229262
- CS-0268975
- 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- AKOS000307624
- 1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-amine
- 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,4]triazol-3-ylamine
- 1-(2-Chloro-6-fluorobenzyl)-1,2-dihydro-3h-1,2,4-triazol-3-imine
- DTXSID001186788
- DB-017088
- BBL038767
- MFCD04968766
- 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine
-
- MDL: MFCD04968766
- インチ: InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
- InChIKey: KDFPXBZARAYDLS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(CN2C=NC(=N)N2)C(=C1)F)Cl
計算された属性
- せいみつぶんしりょう: 226.0421521Da
- どういたいしつりょう: 226.0421521Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 56.7Ų
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229262-0.25g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.25g |
$189.0 | 2024-06-20 | |
Enamine | EN300-229262-0.1g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
Enamine | EN300-229262-0.05g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
Fluorochem | 030301-5g |
1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832738-10-0 | 5g |
£782.00 | 2022-02-28 | ||
Enamine | EN300-229262-1g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 1g |
$381.0 | 2023-09-15 | ||
Enamine | EN300-229262-10g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 10g |
$1860.0 | 2023-09-15 | ||
Enamine | EN300-229262-5.0g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 5.0g |
$1038.0 | 2024-06-20 | |
Enamine | EN300-229262-0.5g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 0.5g |
$297.0 | 2024-06-20 | |
Enamine | EN300-229262-10.0g |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832738-10-0 | 95% | 10.0g |
$1860.0 | 2024-06-20 | |
Fluorochem | 030301-250mg |
1-(2-Chloro-6-fluoro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832738-10-0 | 250mg |
£144.00 | 2022-02-28 |
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine 関連文献
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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4. Book reviews
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amineに関する追加情報
1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine
The compound 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 832738-10-0) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a triazole ring system with a substituted phenyl group. The presence of chlorine and fluorine substituents on the phenyl ring introduces distinct electronic and steric properties, making this compound highly versatile for different chemical reactions and applications.
Recent studies have highlighted the potential of 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine in the development of advanced materials. Researchers have explored its role as a building block in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials. The triazole ring system is particularly valuable due to its ability to form stable bonds with metal ions, making it an ideal candidate for coordination chemistry and metalloorganic frameworks.
One of the most notable advancements involving this compound is its application in the synthesis of novel antibiotics. By modifying the substituents on the phenyl ring and the triazole moiety, scientists have been able to create compounds with enhanced antibacterial activity. These findings have been published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters*, underscoring the compound's importance in drug discovery.
In addition to its role in medicinal chemistry, 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine has also been utilized in the development of advanced catalysts. Its ability to act as a ligand in transition metal complexes has led to the creation of highly efficient catalysts for various industrial processes, including olefin polymerization and cross-coupling reactions. This has been extensively documented in recent studies published in *Nature Catalysis* and *Angewandte Chemie International Edition*.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazole ring system. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity levels. For instance, the use of palladium-catalyzed coupling reactions has significantly improved the efficiency of synthesizing this compound. These methods have been detailed in numerous research articles, showcasing their applicability in both academic and industrial settings.
Furthermore, 1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amines have been explored for their potential in optoelectronic devices. The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies published in *Advanced Materials* have demonstrated its ability to enhance device performance by improving charge transport properties.
In conclusion, 1-(2-chloro-6-fluorophenyl)methyl
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